molecular formula C15H15ClN2O3 B7854081 2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride

2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride

Cat. No.: B7854081
M. Wt: 306.74 g/mol
InChI Key: AOQUFVTVKGDIFK-UHFFFAOYSA-N
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Description

2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group and an amido group, attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminopyridine with methyl iodide to form N-methyl-4-aminopyridine. This intermediate is then reacted with phenylacetic acid chloride in the presence of a base such as triethylamine to form the amide bond, yielding 2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace the methyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to investigate its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(N-methylpyridine-2-amido)phenyl]acetic acid hydrochloride
  • 2-[4-(N-ethylpyridine-3-amido)phenyl]acetic acid hydrochloride
  • 2-[4-(N-methylpyridine-3-amido)phenyl]propionic acid hydrochloride

Uniqueness

2-[4-(N-methylpyridine-3-amido)phenyl]acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylacetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[methyl(pyridine-3-carbonyl)amino]phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3.ClH/c1-17(15(20)12-3-2-8-16-10-12)13-6-4-11(5-7-13)9-14(18)19;/h2-8,10H,9H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQUFVTVKGDIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CC(=O)O)C(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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